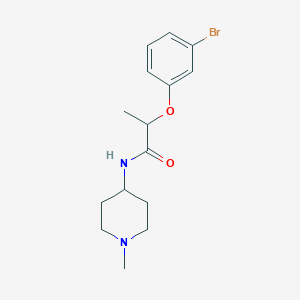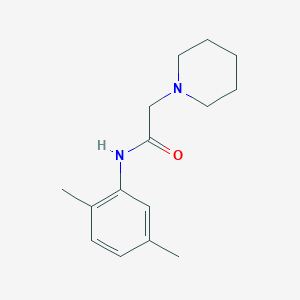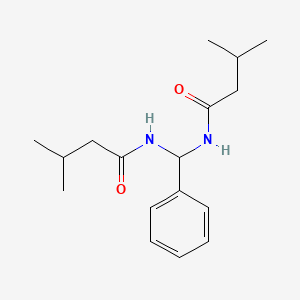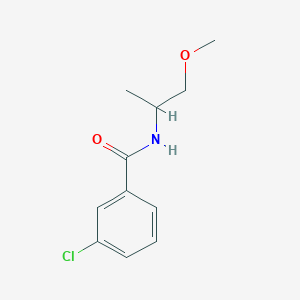
2-(3-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as BRL-15572 and has been studied extensively for its ability to modulate the activity of certain receptors in the brain.
Wirkmechanismus
BRL-15572 acts as a partial agonist at the dopamine D2 receptor and an antagonist at the serotonin 5-HT2A receptor. This means that it can both activate and inhibit the activity of these receptors, depending on the specific receptor subtype and the concentration of the compound. By modulating the activity of these receptors, BRL-15572 can affect the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These include changes in the release of neurotransmitters such as dopamine and serotonin, as well as alterations in the activity of certain brain regions involved in the regulation of mood and behavior. BRL-15572 has also been shown to have anxiolytic and antipsychotic effects in animal models, suggesting that it may be useful for the treatment of anxiety and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-15572 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for use in animal studies. It has also been shown to have a high degree of selectivity for certain receptor subtypes, which makes it useful for studying the specific effects of receptor modulation on behavior and physiology. However, there are also limitations to the use of BRL-15572 in laboratory experiments. It has a relatively short half-life, which means that it may need to be administered frequently or in high doses to achieve the desired effects. Additionally, the compound has not yet been studied extensively in humans, so its safety and efficacy in a clinical setting are not well understood.
Zukünftige Richtungen
There are several future directions for research on BRL-15572. One area of focus is the development of more selective compounds that target specific receptor subtypes, which could lead to more effective treatments for neurological and psychiatric disorders. Another direction is the study of the long-term effects of BRL-15572 on behavior and physiology, as well as its safety and efficacy in humans. Finally, the potential use of BRL-15572 in combination with other therapeutic agents, such as antipsychotic medications or cognitive-behavioral therapy, is an area of interest for future research.
Synthesemethoden
The synthesis of BRL-15572 involves a multi-step process that includes the reaction of 3-bromophenol with 1-methyl-4-piperidinone to form the intermediate 3-bromo-1-methyl-4-piperidinol. This intermediate is then reacted with 2-chloropropionyl chloride to form the final product, 2-(3-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been studied extensively for its potential as a therapeutic agent for a variety of neurological and psychiatric disorders. It has been shown to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. These receptors are involved in the regulation of mood, cognition, and behavior, making BRL-15572 a promising candidate for the treatment of disorders such as schizophrenia, depression, and anxiety.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-11(20-14-5-3-4-12(16)10-14)15(19)17-13-6-8-18(2)9-7-13/h3-5,10-11,13H,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQYULOMMNVQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(methylthio)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5052484.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B5052501.png)



![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide](/img/structure/B5052543.png)

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5052569.png)


![N-(2-methyl-4-nitrophenyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B5052589.png)
![2-(4-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5052591.png)
![(2R*,3R*)-3-(1-piperidinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5052599.png)